molecular formula C63H94N14O17S B561555 Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH

Cat. No.: B561555
M. Wt: 1351.6 g/mol
InChI Key: SUDAISORCUBKHK-RCVXMRHOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH is a 12-amino acid peptide with the sequence this compound, corresponding to residues 2–12 of dephosphorylated Annexin A1 (also known as Lipocortin-1) . Its molecular formula is C₆₃H₉₄N₁₄O₁₇S, with a molecular weight of 1351.59 g/mol. Key structural features include N-terminal acetylation, a central hydrophobic cluster (Met-Val-Phe-Leu), and a C-terminal tryptophan residue.

Biological Function and Applications
This peptide mimics Annexin A1’s anti-inflammatory activity by inhibiting neutrophil migration and recruitment in experimental inflammation models . It binds to formyl peptide receptors (FPRs) or interacts with phospholipase A2 pathways, reducing leukocyte extravasation. Applications include studying inflammatory diseases (e.g., arthritis, sepsis) and developing therapeutic agents targeting neutrophil-mediated inflammation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ac2-12 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is activated and coupled to the growing peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of Ac2-12 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ac2-12 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions. it can interact with various biological molecules through non-covalent interactions.

Common Reagents and Conditions

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt)

    Deprotection Reagents: Trifluoroacetic acid (TFA)

    Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products Formed

The primary product formed is the Ac2-12 peptide itself. During its biological activity, it does not form significant secondary products but interacts with cellular receptors and proteins to exert its effects .

Scientific Research Applications

Ac2-12 has a wide range of applications in scientific research:

Mechanism of Action

Ac2-12 exerts its effects by mimicking the actions of annexin A1. It binds to formyl peptide receptors (FPRs) on the surface of neutrophils, inhibiting their migration and reducing inflammation. The binding of Ac2-12 to FPRs activates intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which leads to the inhibition of pro-inflammatory cytokine production .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights structural and functional distinctions between Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH and related peptides:

Compound Sequence/Structure Key Residues Biological Target Primary Function Applications
This compound 12-mer: this compound Trp (C-terminal), Glu (position 5) Annexin A1/FPRs Anti-inflammatory, inhibits neutrophils Inflammation models, therapeutics
Bombesin analogue (Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂) 14-mer: Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ Dpr (chelator), His-Leu-Met Gastrin-releasing peptide receptor (GRPr) GRPr-targeted imaging Prostate/breast cancer diagnostics
ANXA1 (2-28) fragment 27-mer: Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-Ile-Glu-Asn-Glu-Glu-Gln-Glu-Tyr… Extended N-terminal Annexin A1 sequence Annexin A1 pathways Broad anti-inflammatory Experimental inflammation studies
Ala-Gln dipeptide 2-mer: Ala-Gln Free N-/C-termini Intestinal antioxidant systems Enhances glutathione (GSH), SOD activity Animal nutrition, gut health optimization

Key Research Findings

  • Target Peptide : Reduces neutrophil infiltration in murine peritonitis models by 40–60% compared to controls .
  • BBN Analogue : Demonstrates >90% specificity for GRPr in PC-3 prostate cancer cells, enabling tumor imaging via ⁹⁹ᵐTc labeling .
  • Ala-Gln Dipeptide : Increases serum GSH-Px activity by 15–20% in weaned piglets, improving intestinal villus height and growth performance .

Mechanistic Differences

  • The target peptide acts via Annexin A1 mimicry, suppressing phospholipase A2 and leukotriene synthesis.
  • The BBN analogue directly targets GRPr, overexpressed in cancers, for radiopharmaceutical applications.
  • Ala-Gln supports antioxidant defenses via glutathione synthesis, unrelated to receptor-mediated pathways.

Data Tables

Table 1: Structural Features

Parameter This compound BBN Analogue ANXA1 (2-28) Fragment Ala-Gln Dipeptide
Length (residues) 12 14 27 2
Modifications N-terminal acetylation, C-terminal OH Dpr chelator, C-terminal amide Extended N-terminal sequence None
Hydrophobic Core Met-Val-Phe-Leu His-Leu-Met Includes target sequence None

Table 2: Functional Efficacy

Compound In Vitro Activity In Vivo Model Efficacy
Target peptide IC₅₀ = 50 nM (neutrophil chemotaxis assay) Murine peritonitis 60% reduction in neutrophils
BBN analogue Kd = 1.2 nM (GRPr binding) PC-3 tumor-bearing mice Tumor-to-muscle ratio = 8:1
Ala-Gln dipeptide ↑ GSH-Px by 20% (serum) Weaned piglets 17% increase in daily weight gain

Biological Activity

Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH, commonly referred to as Ac2-12, is a synthetic peptide that mimics the actions of annexin A1, a protein known for its role in anti-inflammatory processes. This compound has garnered attention for its potential therapeutic applications in inflammatory diseases and its mechanisms of action that modulate immune responses.

Ac2-12 is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The synthesis involves several key steps:

  • Coupling : Each amino acid is activated and sequentially added to the growing peptide chain.
  • Deprotection : Protective groups on the amino acids are removed to facilitate further additions.
  • Cleavage : The completed peptide is cleaved from the resin and purified.

The final product, Ac2-12, exhibits high purity and consistency, making it suitable for biological studies and potential therapeutic use.

Ac2-12 exerts its biological effects primarily by mimicking annexin A1's actions. It binds to formyl peptide receptors (FPRs) on neutrophils, inhibiting their migration into inflamed tissues. This interaction activates intracellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to reduced production of pro-inflammatory cytokines.

Inhibition of Neutrophil Extravasation

One of the most significant biological activities of Ac2-12 is its ability to inhibit neutrophil extravasation. This process is crucial during inflammation as neutrophils migrate from the bloodstream to sites of tissue damage. By blocking this migration, Ac2-12 can potentially reduce tissue damage and inflammation associated with various diseases such as arthritis and inflammatory bowel disease.

Anti-inflammatory Effects

Research indicates that Ac2-12 can modulate immune responses by:

  • Decreasing levels of pro-inflammatory cytokines.
  • Reducing the activation and recruitment of neutrophils in inflammatory conditions.
    This makes it a candidate for therapeutic interventions aimed at controlling excessive inflammatory responses .

Study on Inflammatory Bowel Disease

A study investigated the effects of Ac2-12 in a model of inflammatory bowel disease (IBD). Mice treated with Ac2-12 exhibited significantly reduced colonic inflammation compared to control groups. Histological analysis showed decreased infiltration of neutrophils and lower levels of inflammatory markers in treated animals.

Arthritis Model

In another case study involving an arthritis model, administration of Ac2-12 resulted in reduced swelling and pain in affected joints. The peptide's ability to inhibit neutrophil migration was highlighted as a key factor contributing to these therapeutic effects.

Data Tables

Biological Activity Effect Observed Reference
Neutrophil ExtravasationInhibition
Pro-inflammatory Cytokine LevelsDecreased
Colonic Inflammation (IBD)Reduced inflammation
Joint Swelling (Arthritis)Decreased swelling

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H94N14O17S/c1-33(2)28-46(59(89)70-42(20-14-15-26-64)56(86)71-43(21-23-50(65)80)55(85)68-36(6)54(84)75-48(63(93)94)30-39-31-66-41-19-13-12-18-40(39)41)73-60(90)47(29-38-16-10-9-11-17-38)74-57(87)44(22-24-51(81)82)72-61(91)49(32-78)76-62(92)52(34(3)4)77-58(88)45(25-27-95-8)69-53(83)35(5)67-37(7)79/h9-13,16-19,31,33-36,42-49,52,66,78H,14-15,20-30,32,64H2,1-8H3,(H2,65,80)(H,67,79)(H,68,85)(H,69,83)(H,70,89)(H,71,86)(H,72,91)(H,73,90)(H,74,87)(H,75,84)(H,76,92)(H,77,88)(H,81,82)(H,93,94)/t35-,36-,42-,43-,44-,45-,46-,47-,48-,49-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUDAISORCUBKHK-RCVXMRHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H94N14O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH
Reactant of Route 2
Reactant of Route 2
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH
Reactant of Route 3
Reactant of Route 3
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH
Reactant of Route 4
Reactant of Route 4
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH
Reactant of Route 5
Reactant of Route 5
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH
Reactant of Route 6
Reactant of Route 6
Ac-Ala-Met-Val-Ser-Glu-Phe-Leu-Lys-Gln-Ala-Trp-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.